

Application of Oleoylcarnitine-d9 in Newborn Screening Research

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Compound of Interest

Compound Name: Oleoylcarnitine-d9

Cat. No.: B15558689

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These application notes provide a comprehensive overview of the use of **Oleoylcarnitine-d9** as an internal standard in newborn screening for inborn errors of metabolism. This document outlines the underlying metabolic pathways, detailed experimental protocols for sample analysis, and relevant quantitative data.

Introduction

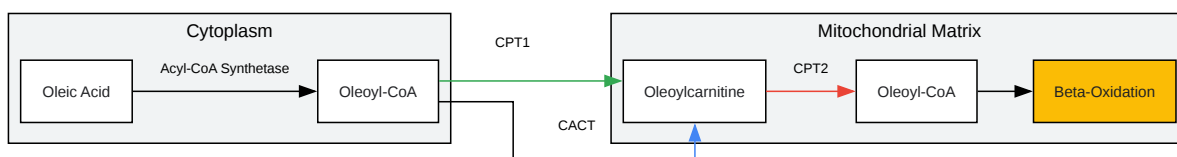
Newborn screening is a critical public health initiative aimed at the early detection of congenital metabolic disorders, allowing for timely intervention to prevent severe health complications.[1] Tandem mass spectrometry (MS/MS) has become the gold standard for newborn screening, enabling the simultaneous analysis of multiple metabolites, including acylcarnitines, from a single dried blood spot (DBS).[2][3][4]

Acylcarnitines are essential intermediates in the metabolism of fatty acids and certain amino acids.[5][6] Oleoylcarnitine, an 18-carbon monounsaturated acylcarnitine, is a key biomarker for disorders of long-chain fatty acid oxidation. The accurate quantification of oleoylcarnitine is crucial for the diagnosis of these conditions. To ensure the precision and reliability of these measurements, stable isotope-labeled internal standards are employed. **Oleoylcarnitine-d9**, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass.

Metabolic Pathway of Long-Chain Fatty Acid Oxidation

Long-chain fatty acids, such as oleic acid, are a major source of energy for the body, particularly for cardiac and skeletal muscle.[3] Before they can be broken down for energy production within the mitochondria, they must be transported from the cytoplasm into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system.

Initially, long-chain fatty acids are activated to their coenzyme A (CoA) esters (e.g., oleoyl-CoA) in the cytoplasm.[7] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of the long-chain acyl-CoA to its corresponding acylcarnitine, in this case, oleoylcarnitine.[7][8] Oleoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7][9] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts oleoylcarnitine back to oleoyl-CoA, which can then enter the β -oxidation pathway to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.[7][8]



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Carnitine shuttle for long-chain fatty acids.

Quantitative Data

The concentration of oleoylcarnitine in newborn dried blood spots can vary depending on factors such as gestational age and diet.[6][10] The use of a deuterated internal standard like **Oleoylcarnitine-d9** allows for accurate quantification across a range of concentrations.

Analyte	Sample Type	Mean Concentration (Umbilical Cord Blood)	Postnatal Increase (First Week)	Reference
Oleoylecarnitine (C18:1)	Dried Blood Spot	0.28 $\mu\text{mol/L}$	109%	[6]

Table 1: Representative concentrations of Oleoylecarnitine in newborn dried blood spots.

For accurate quantification, **Oleoylecarnitine-d9** is added to the extraction solvent at a known concentration. While the optimal concentration may vary slightly between laboratories and instrument platforms, a typical concentration for deuterated acylcarnitine internal standards is in the range of 0.038 to 0.076 μM in the final extraction solution.[6]

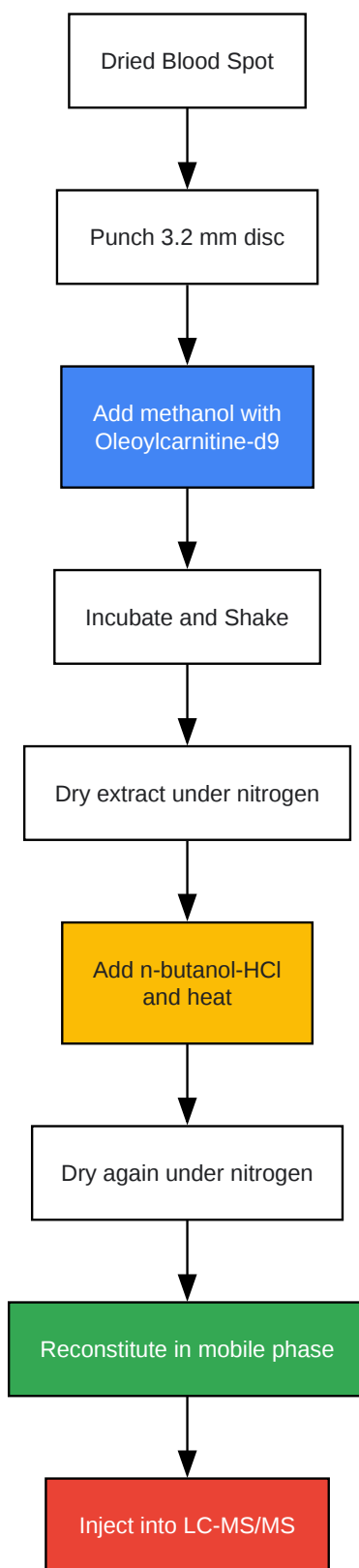
Experimental Protocols

The following protocols are provided as a general guideline for the analysis of oleoylecarnitine in dried blood spots using LC-MS/MS with **Oleoylecarnitine-d9** as an internal standard.

Preparation of Internal Standard Working Solution

- Reconstitute the lyophilized **Oleoylecarnitine-d9** standard with a known volume of methanol to create a stock solution.
- Prepare a working internal standard solution by diluting the stock solution with the extraction solvent (typically methanol) to achieve the desired final concentration (e.g., 0.05 μM). This working solution will contain other deuterated acylcarnitine and amino acid internal standards for a multiplexed assay.[11][12]

Sample Preparation from Dried Blood Spots



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